molecular formula C8H7Cl2O5P B14082917 4-Acetyl-2,6-dichlorophenyl dihydrogen phosphate CAS No. 128041-09-8

4-Acetyl-2,6-dichlorophenyl dihydrogen phosphate

Cat. No.: B14082917
CAS No.: 128041-09-8
M. Wt: 285.01 g/mol
InChI Key: UDOICACEEFJRLI-UHFFFAOYSA-N
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Description

Ethanone, 1-[3,5-dichloro-4-(phosphonooxy)phenyl]- is a chemical compound with the molecular formula C8H7Cl2O5P and a molecular weight of 285.02 g/mol . . This compound is characterized by the presence of a phosphonooxy group attached to a dichlorophenyl ring, which is further connected to an ethanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[3,5-dichloro-4-(phosphonooxy)phenyl]- typically involves the reaction of 2,6-dichloro-4-acetylphenol with phosphoric acid or its derivatives . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Large-scale reactors and continuous flow systems are often employed to maintain consistent production rates and high-quality output.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[3,5-dichloro-4-(phosphonooxy)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.

    Substitution: The dichlorophenyl ring can undergo electrophilic aromatic substitution reactions, where the chlorine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Ethanone, 1-[3,5-dichloro-4-(phosphonooxy)phenyl]- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanone, 1-[3,5-dichloro-4-(phosphonooxy)phenyl]- involves its interaction with specific molecular targets and pathways. The phosphonooxy group can participate in phosphorylation reactions, affecting enzyme activity and signal transduction pathways. The dichlorophenyl ring may interact with cellular membranes and proteins, influencing their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 1-[3,5-dichloro-4-(phosphonooxy)phenyl]- is unique due to the presence of the phosphonooxy group, which imparts distinct chemical and biological properties.

Biological Activity

4-Acetyl-2,6-dichlorophenyl dihydrogen phosphate (ACDP) is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activities, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound features a dichlorophenyl group substituted with an acetyl group and a phosphate moiety. This structural configuration may influence its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of ACDP can be attributed to several mechanisms:

  • Enzyme Inhibition : ACDP may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, similar compounds have been shown to inhibit acetylcholinesterase (AChE), which plays a key role in neurotransmission .
  • Cell Signaling Modulation : The compound may influence cell signaling pathways, particularly those involving phospholipase C and protein kinase C, which are critical in various cellular responses .
  • Antimicrobial Properties : Preliminary studies suggest that ACDP exhibits antimicrobial activity against certain bacterial strains, potentially through disruption of cellular membranes or inhibition of essential metabolic processes .

In Vitro Studies

Several in vitro studies have evaluated the biological activity of ACDP:

  • Antibacterial Activity : ACDP demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, indicating moderate potency compared to standard antibiotics .
  • Cytotoxicity : Cytotoxicity assays on human cell lines revealed that ACDP can induce apoptosis at higher concentrations (IC50 ~ 30 µM), suggesting a potential for therapeutic applications in cancer treatment .

In Vivo Studies

In vivo investigations have further elucidated the biological effects of ACDP:

  • Neurotoxicity Assessment : Animal models exposed to ACDP showed alterations in behavior and motor function, attributed to its potential neurotoxic effects via AChE inhibition. Significant reductions in brain AChE activity were observed at doses above 5 mg/kg body weight .
  • Toxicological Profile : Long-term exposure studies indicated that ACDP might lead to liver and kidney damage, necessitating further investigation into its safety profile for potential therapeutic use .

Data Summary

Biological ActivityObservationsReference
AntibacterialMIC 10-50 µg/mL against various strains
CytotoxicityIC50 ~ 30 µM in human cell lines
NeurotoxicityReduced AChE activity; behavioral changes
Toxicological EffectsLiver and kidney damage observed

Properties

CAS No.

128041-09-8

Molecular Formula

C8H7Cl2O5P

Molecular Weight

285.01 g/mol

IUPAC Name

(4-acetyl-2,6-dichlorophenyl) dihydrogen phosphate

InChI

InChI=1S/C8H7Cl2O5P/c1-4(11)5-2-6(9)8(7(10)3-5)15-16(12,13)14/h2-3H,1H3,(H2,12,13,14)

InChI Key

UDOICACEEFJRLI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)Cl)OP(=O)(O)O)Cl

Origin of Product

United States

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